

3-Methylcyclobutanecarboxylic acid molecular formula and weight

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Compound of Interest

Compound Name: 3-Methylcyclobutanecarboxylic acid

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An In-Depth Technical Guide to **3-Methylcyclobutanecarboxylic Acid**: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist Introduction

In the landscape of modern organic and medicinal chemistry, strained ring systems serve as valuable scaffolds for introducing unique three-dimensional complexity into molecular architectures. Among these, the cyclobutane moiety offers a compelling blend of structural rigidity and synthetic accessibility. This guide provides a detailed technical overview of **3-Methylcyclobutanecarboxylic acid**, a key building block whose unique stereochemical and electronic properties make it a compound of significant interest for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a field-proven synthesis protocol with mechanistic rationale, and explore its current and potential applications.

Core Molecular and Physical Properties

3-Methylcyclobutanecarboxylic acid is a cyclic carboxylic acid featuring a four-membered carbon ring.^[1] This structure is notable for the inherent ring strain of the cyclobutane core, which influences its reactivity and conformation. The presence of both a methyl group and a carboxylic acid function provides two distinct points for synthetic modification.^[1]

Physicochemical Data Summary

The fundamental properties of **3-Methylcyclobutanecarboxylic acid** are summarized below for quick reference. These values are critical for experimental planning, including solvent selection, reaction temperature, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O ₂	[1][2][3][4][5][6][7]
Molecular Weight	114.14 g/mol	[2][4][5][6]
IUPAC Name	3-methylcyclobutane-1-carboxylic acid	[2]
CAS Number	57252-83-2	[2][4][5]
Physical Form	Colorless liquid or solid	[1][3]
Boiling Point	194°C at 760 mmHg	[8]
Synonyms	3-Methylcyclobutylcarboxylic acid, Cyclobutanecarboxylic acid, 3-methyl-	[1][2][3][6]

Synthesis Protocol: Catalytic Hydrogenation

A reliable and common method for preparing **3-Methylcyclobutanecarboxylic acid** is through the catalytic hydrogenation of its unsaturated precursor, 3-methylenecyclobutanecarboxylic acid.^[4] This reaction is highly efficient and demonstrates a foundational principle in synthetic chemistry: the selective reduction of a double bond.

Experimental Workflow



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Caption: Workflow for the synthesis of **3-Methylcyclobutanecarboxylic acid**.

Detailed Step-by-Step Methodology

- **Reactant Preparation:** In a suitable reaction vessel, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 g) in methanol (20 mL).^[4]
- **Catalyst Addition:** Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.19 g) to the solution.
 - **Expertise Insight:** Palladium on carbon is the catalyst of choice due to its high activity for hydrogenating carbon-carbon double bonds under mild conditions (room temperature and atmospheric pressure). Its heterogeneous nature allows for simple removal by filtration post-reaction, ensuring a clean work-up.^[4]
- **Hydrogen Atmosphere:** Seal the vessel and establish a hydrogen atmosphere. For laboratory scale, this is conveniently achieved by flushing the flask with hydrogen gas and maintaining a positive pressure with a hydrogen-filled balloon.^[4]
- **Reaction Execution:** Stir the reaction mixture vigorously overnight at room temperature.^[4] Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
- **Catalyst Removal:** Upon reaction completion (monitored by TLC or GC-MS), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.^[4]
 - **Trustworthiness Note:** It is critical to perform this filtration in a well-ventilated area. Dry palladium on carbon can be pyrophoric and may ignite in the presence of air and solvent.

The filter cake should be kept wet with solvent until it can be disposed of safely.

- Product Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. This will yield the target product, **3-methylcyclobutanecarboxylic acid**.^[4] The reported yield for this procedure is approximately 760 mg.

Self-Validating System: Spectroscopic Confirmation

To validate the success of the synthesis, a multi-pronged spectroscopic analysis is essential.

- ¹H NMR Spectroscopy: The most telling change is the disappearance of signals corresponding to the vinylic protons of the starting material (typically in the 4.5-5.5 ppm range) and the appearance of a new signal for the methyl group (a doublet, likely around 1.2 ppm).
- Infrared (IR) Spectroscopy: The C=C stretching frequency (around 1650 cm⁻¹) present in the starting material will be absent in the product spectrum. The characteristic broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the carboxylic acid will remain.
- Mass Spectrometry (ESI-MS): While the provided reference notes no mass was detected, a successful analysis would show a molecular ion peak corresponding to the product's mass (e.g., [M-H]⁻ at m/z 113.06).^{[4][7]} The calculated mass for C₆H₁₀O₂ is 114.07 Da.^[2]

Applications in Drug Development and Materials Science

The utility of **3-Methylcyclobutanecarboxylic acid** extends from polymer science to its potential as a crucial intermediate in the synthesis of complex pharmaceuticals.

Polymer Synthesis

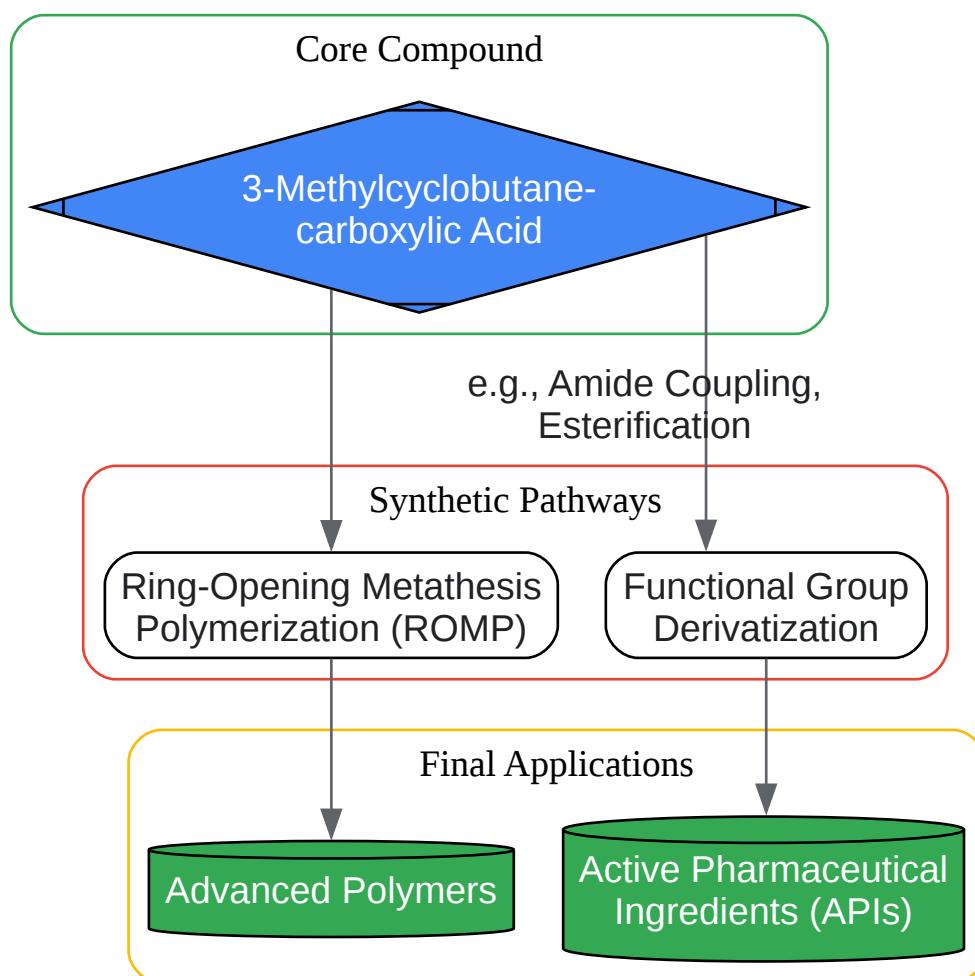
This compound is a documented reactant used in the preparation of alternating copolymers through a process known as Ring-Opening Metathesis Polymerization (ROMP).^{[4][8]} In this context, it serves as a monomer that imparts specific physical properties to the resulting polymer.

Medicinal Chemistry Building Block

Carboxylic acids are a cornerstone functional group in drug design, featuring in the pharmacophores of hundreds of approved drugs.[9][10] They often act as key hydrogen bond donors and acceptors, or as mimics for phosphate groups, enabling crucial interactions with biological targets.

The 3-methylcyclobutane scaffold offers several advantages for a medicinal chemist:

- Structural Rigidity: Unlike flexible alkyl chains, the cyclobutane ring restricts conformational freedom, which can lead to higher binding affinity and selectivity for a target protein.
- Novelty and IP: Incorporating less common scaffolds like this can lead to novel chemical matter with strong intellectual property potential.
- Metabolic Stability: The branched, cyclic structure can block sites of metabolism that might otherwise be susceptible to enzymatic degradation in more simple linear analogues.



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Caption: Potential synthetic pathways and applications for the core compound.

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